REACTION_CXSMILES
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[C:1]([N:8]1[CH:12]=[CH:11]N=C1)([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[O:2].Cl.Cl.CN1C=C(CCN)N=C1.N1C=CN=C1>ClCCl>[CH:6]1[N:5]=[CH:4][N:3]2[C:7]=1[CH2:11][CH2:12][NH:8][C:1]2=[O:2] |f:1.2.3|
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Name
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|
Quantity
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970.2 g
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Type
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reactant
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Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
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999.9 g
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Type
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reactant
|
Smiles
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Cl.Cl.CN1C=NC(=C1)CCN
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Name
|
|
Quantity
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37 g
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
|
Name
|
|
Quantity
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5.3 L
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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22 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting white suspension was heated
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Type
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TEMPERATURE
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Details
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at reflux until reaction
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Type
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CUSTOM
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Details
|
was complete by nmr (4 h.)
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Duration
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4 h
|
Type
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DISTILLATION
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Details
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Solvent (8 litres) was distilled off at atmospheric pressure
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Type
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ADDITION
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Details
|
whilst adding IMS-G (8 litres)
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Type
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ADDITION
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Details
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Additional IMS-G (2 litres) was added
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Type
|
CUSTOM
|
Details
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aged at this temperature for at 2 h
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Duration
|
2 h
|
Type
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FILTRATION
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Details
|
The solid was collected by filtration
|
Type
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WASH
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Details
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washed with IMS-G (2×0.5 litres)
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Type
|
CUSTOM
|
Details
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pulled dry
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at ca. 60° C.
|
Name
|
|
Type
|
product
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Smiles
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C=1N=CN2C(NCCC21)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |